P-Toluidine-D3 (methyl-D3)

Vue d'ensemble

Description

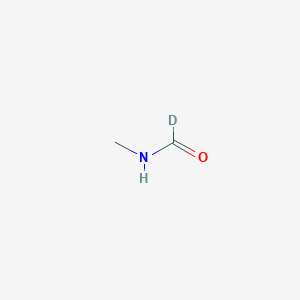

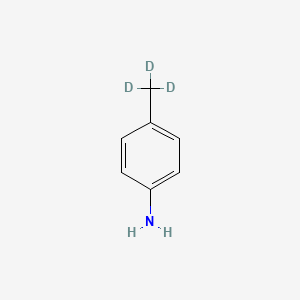

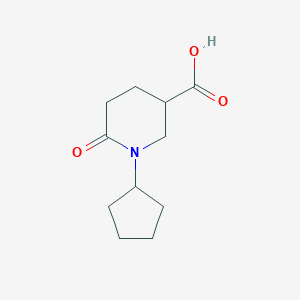

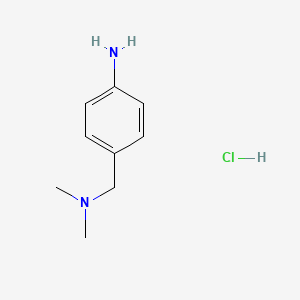

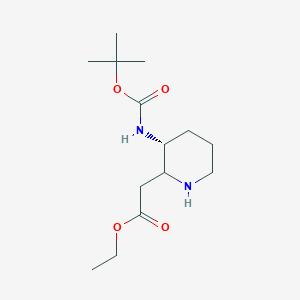

P-Toluidine-D3 (methyl-D3) is a labeled form of p-toluidine, a primary aromatic amine . It is similar to aniline except that a methyl group is substituted onto the benzene ring .

Synthesis Analysis

P-Toluidine-D3 (methyl-D3) has a molecular formula of C7H9N . It is synthesized from p-toluidine . The synthesis of 2,6-dinitro-4-methylaniline from p-toluidine is a three-step process .Molecular Structure Analysis

The molecular structure of P-Toluidine-D3 (methyl-D3) can be represented by the IUPAC name 4-(trideuteriomethyl)aniline . The InChI representation is InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 .Chemical Reactions Analysis

P-Toluidine can undergo oxidation reactions. For instance, p-toluidine can be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .Physical And Chemical Properties Analysis

P-Toluidine-D3 (methyl-D3) has a molecular weight of 110.17 g/mol . It is a white solid with an aromatic odor . The melting point is 112°F , and the boiling point is 393°F . It has a specific gravity of 1.05 .Applications De Recherche Scientifique

Hepatic Transcriptomic Alterations : N,N-dimethyl-p-toluidine (DMPT) and p-toluidine have been studied for their hepatic toxicity in rats. Both chemicals caused mild hepatic toxicity and dose-related transcriptomic alterations in the liver. These alterations were characteristic of an anti-oxidative damage response and hepatic toxicity, suggesting their use in studying liver toxicity mechanisms (Dunnick et al., 2017).

Photochemistry Studies : P-toluidine's photochemistry has been investigated using matrix-isolation infrared spectroscopy and density functional theory. The studies identified 4-methylanilino radical as a photo-produced intermediate, providing insights into the photoreactivity of the amino and methyl groups in p-toluidine (Akai et al., 2005).

Organic Semiconductor Thin Film : P-toluidine has been used as a precursor to synthesize new organic compounds for nano-size crystalline thin films, indicating its potential in optoelectronic applications. These compounds show semi-crystalline structures with benzenoid and quinonoid structures, opening avenues for further research in materials science (Al‐Hossainy & Zoromba, 2018).

Internal Motions Coupling : Studies on p-toluidine's fluorescence excitation spectra suggest that internal motions of the methyl and amine groups are coupled. This information is significant for understanding the molecular structure and dynamics of p-toluidine and similar molecules (Yan & Spangler, 1992).

Nitrogen Nuclear Quadrupole Coupling : Investigations into p-toluidine using microwave spectroscopy and ab initio calculations have shed light on the nitrogen nuclear quadrupole hyperfine structure. This research contributes to a deeper understanding of the molecular structure of p-toluidine (Hellweg, 2008).

Deuteration Effects on Metabolism : Studies on the deuteration effects of toluene, a structurally related compound, have shown how stepwise deuteration of the methyl group affects the yield of metabolites. This research is important for understanding the metabolic pathways and isotope effects in similar compounds (Ling & Hanzlik, 1989).

Electrochemical Oxidation Studies : Research on the electrochemical oxidation of N,N-dimethyl-p-toluidine (DMPT) in different solvents revealed insights into the mechanisms of anodic electrochemistry. This information is valuable for applications in electrochemistry and organic synthesis (Melichárek & Nelson, 1970).

Safety and Hazards

Exposure to P-Toluidine-D3 (methyl-D3) can cause irritation to the eyes and skin, dermatitis, hematuria (blood in the urine), methemoglobinemia, cyanosis, nausea, vomiting, low blood pressure, convulsions, anemia, and lassitude (weakness, exhaustion) . It is recommended to prevent skin contact, prevent eye contact, wash skin when contaminated/daily, remove when wet or contaminated, and change daily .

Orientations Futures

Propriétés

IUPAC Name |

4-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P-Toluidine-D3 (methyl-D3) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)